molecular formula C38H42O6 B11547442 Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]

Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]

Cat. No.: B11547442
M. Wt: 594.7 g/mol
InChI Key: KTACLLGWDRGGIX-UHFFFAOYSA-N
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Description

4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE is a complex organic compound with the molecular formula C32H38O6 and a molecular weight of 518.656 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE typically involves the esterification of 4-(hexyloxy)benzoic acid with 4’-[4-(hexyloxy)benzoyloxy]-[1,1’-biphenyl]-4-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.

    Biology: Employed in the study of cell membrane interactions and as a probe in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s hexyloxy groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4’-[4-(HEXYLOXY)BENZOYLOXY]-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE apart from similar compounds is its specific hexyloxy groups, which confer unique solubility and interaction properties. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions .

Properties

Molecular Formula

C38H42O6

Molecular Weight

594.7 g/mol

IUPAC Name

[4-[4-(4-hexoxybenzoyl)oxyphenyl]phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C38H42O6/c1-3-5-7-9-27-41-33-19-15-31(16-20-33)37(39)43-35-23-11-29(12-24-35)30-13-25-36(26-14-30)44-38(40)32-17-21-34(22-18-32)42-28-10-8-6-4-2/h11-26H,3-10,27-28H2,1-2H3

InChI Key

KTACLLGWDRGGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCC

Origin of Product

United States

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